Melting Point Differential: DHIC vs. Carbazole as a Proxy for Thermal Budget Tolerance
The melting point of 5,11-dihydroindolo[3,2-b]carbazole is 460 °C, as measured by standard reference methods . In contrast, the common heteroaromatic building block carbazole (CAS 86-74-8) exhibits a melting point of 245 °C under comparable conditions . The resulting differential of +215 °C indicates that DHIC-based formulations can tolerate substantially higher processing and operating temperatures without phase transitions or morphological degradation, a critical factor in vacuum-deposited OLED and OFET fabrication.
| Evidence Dimension | Melting point (thermal stability indicator) |
|---|---|
| Target Compound Data | 460 °C |
| Comparator Or Baseline | Carbazole: 245 °C |
| Quantified Difference | +215 °C (88% higher) |
| Conditions | Solid state, equilibrium melting point; vendor-supplied reference data from TCI. |
Why This Matters
A higher melting point correlates directly with greater morphological stability of thin films under thermal stress, reducing device failure rates in high-temperature OLED and OFET manufacturing.
